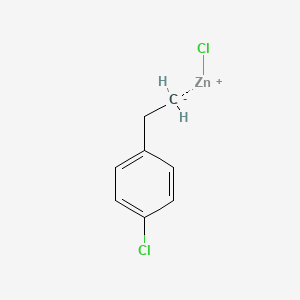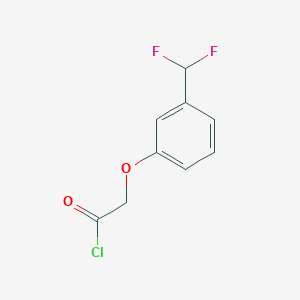
2-(3-(Difluoromethyl)phenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 3-(difluoromethyl)phenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
3-(Difluoromethyl)phenol+Acetyl chloride→2-(3-(Difluoromethyl)phenoxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)phenoxy)acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can be hydrolyzed to form 2-(3-(Difluoromethyl)phenoxy)acetic acid.
Reduction: The compound can be reduced to form 2-(3-(Difluoromethyl)phenoxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis: Water, aqueous base
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(3-(Difluoromethyl)phenoxy)acetic acid: Formed by hydrolysis
2-(3-(Difluoromethyl)phenoxy)ethanol: Formed by reduction
Scientific Research Applications
2-(3-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Materials Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)phenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)phenoxy)acetyl chloride
- 2-(3-(Chloromethyl)phenoxy)acetyl chloride
- 2-(3-(Bromomethyl)phenoxy)acetyl chloride
Uniqueness
2-(3-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This makes it a valuable compound in the synthesis of molecules with specific desired properties.
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-3-1-2-6(4-7)9(11)12/h1-4,9H,5H2 |
InChI Key |
GWBNACBLJLMQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


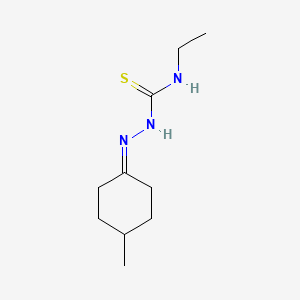
![Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14875970.png)
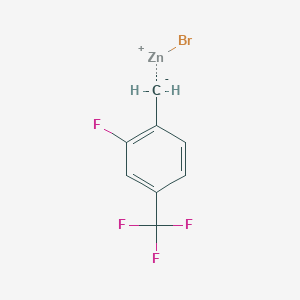
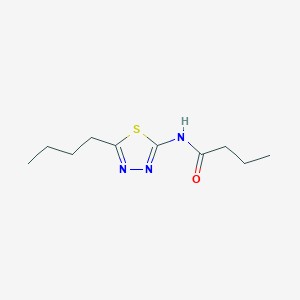
![4-chloro-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B14875993.png)
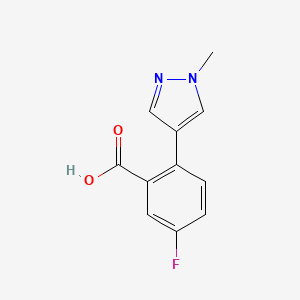
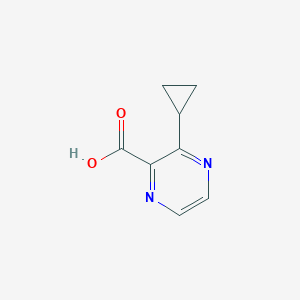
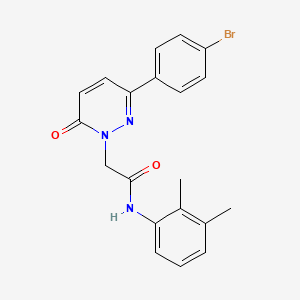
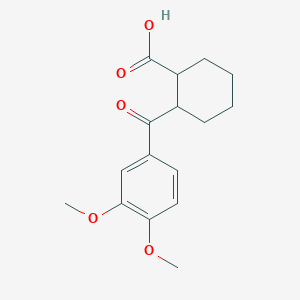
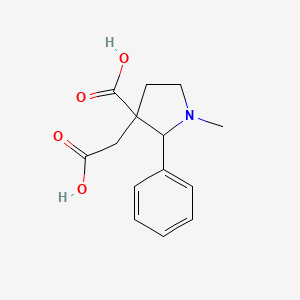
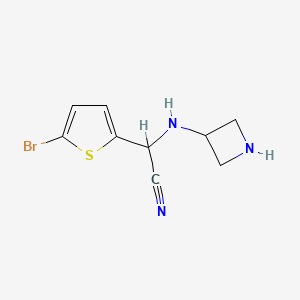
![8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14876030.png)
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B14876031.png)
